molecular formula C9H7F3O B1303396 2',3',6'-Trifluoropropiophenone CAS No. 243666-18-4

2',3',6'-Trifluoropropiophenone

Cat. No.: B1303396
CAS No.: 243666-18-4
M. Wt: 188.15 g/mol
InChI Key: LEDVCRMPYBDECF-UHFFFAOYSA-N
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Description

2',3',6'-Trifluoropropiophenone is an organic compound with the molecular formula C9H7F3O It is a trifluoromethylated aromatic ketone, which means it contains a trifluoromethyl group attached to an aromatic ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2',3',6'-Trifluoropropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,3,6-trifluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 1-(2,3,6-trifluorophenyl)propan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2',3',6'-Trifluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2',3',6'-Trifluoropropiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,6-trifluorophenyl)propan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its trifluoromethyl and ketone functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific context and application.

Comparison with Similar Compounds

2',3',6'-Trifluoropropiophenone can be compared with other similar compounds, such as:

    1-(2,4,5-Trifluorophenyl)propan-1-one: Similar structure but different substitution pattern on the aromatic ring.

    1-(2,3,4-Trifluorophenyl)propan-1-one: Similar structure but different substitution pattern on the aromatic ring.

    1-(2,3,6-Trifluorophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

The uniqueness of 1-(2,3,6-trifluorophenyl)propan-1-one lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3,6-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDVCRMPYBDECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380741
Record name 1-(2,3,6-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-18-4
Record name 1-(2,3,6-Trifluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243666-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3,6-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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